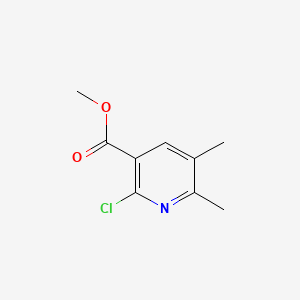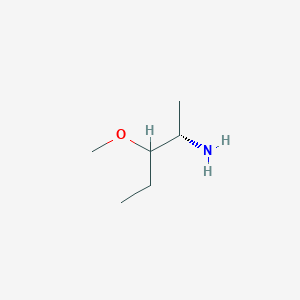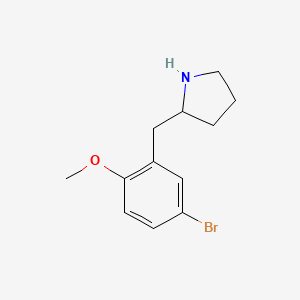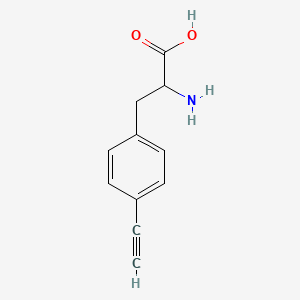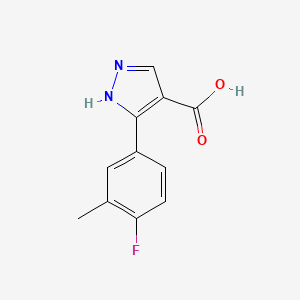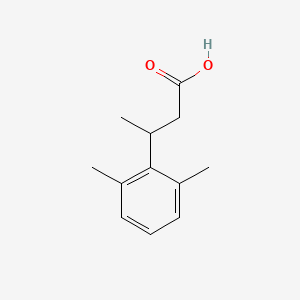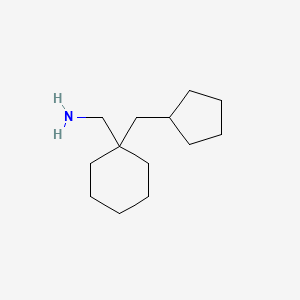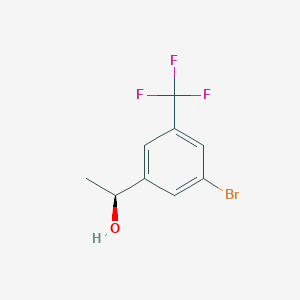
1,1,1-Trifluoro-3-phenyl-2-butanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoro-3-phenylbutan-2-ol is an organic compound with the molecular formula C10H11F3O It is a fluorinated alcohol, characterized by the presence of a trifluoromethyl group and a phenyl group attached to a butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoro-3-phenylbutan-2-ol can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with trifluoroacetone in the presence of a base, followed by reduction. The reaction conditions typically include:
Reagents: Benzaldehyde, trifluoroacetone, base (e.g., sodium hydroxide)
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Reduction: Using a reducing agent such as sodium borohydride or lithium aluminum hydride
Industrial Production Methods
Industrial production of 1,1,1-trifluoro-3-phenylbutan-2-ol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-3-phenylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like thionyl chloride (SOCl2) for halogenation or amines for amination.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alkanes or alcohols.
Substitution: Produces halides or amines.
Scientific Research Applications
1,1,1-Trifluoro-3-phenylbutan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of fluorinated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in drug design and development.
Industry: Used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 1,1,1-trifluoro-3-phenylbutan-2-ol involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes. The phenyl group can engage in π-π interactions with aromatic residues in proteins, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1,1,1-Trifluoro-2-phenyl-3-buten-2-ol
- 1,1,1-Trifluoro-2-phenylbutane
- 1,1,1-Trifluoro-3-phenylpropan-2-ol
Uniqueness
1,1,1-Trifluoro-3-phenylbutan-2-ol is unique due to the combination of its trifluoromethyl and phenyl groups, which confer distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, while the phenyl group provides opportunities for π-π interactions, making it a valuable compound in various applications.
Properties
Molecular Formula |
C10H11F3O |
|---|---|
Molecular Weight |
204.19 g/mol |
IUPAC Name |
1,1,1-trifluoro-3-phenylbutan-2-ol |
InChI |
InChI=1S/C10H11F3O/c1-7(9(14)10(11,12)13)8-5-3-2-4-6-8/h2-7,9,14H,1H3 |
InChI Key |
VNJIRHGMWKPGOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


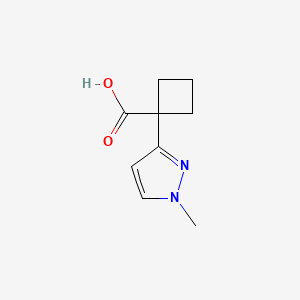
![2-[3-Fluoro-4-(trifluoromethyl)phenyl]acetaldehyde](/img/structure/B13601436.png)
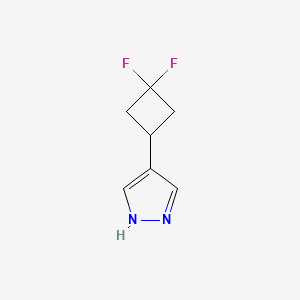
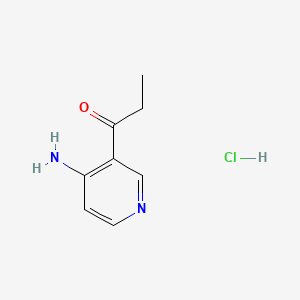
![1-[1-(2-Phenylethyl)cyclopentyl]methanamine](/img/structure/B13601486.png)
